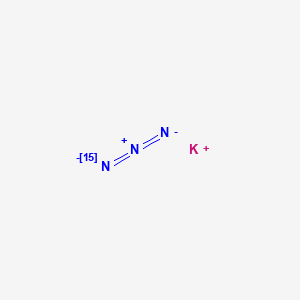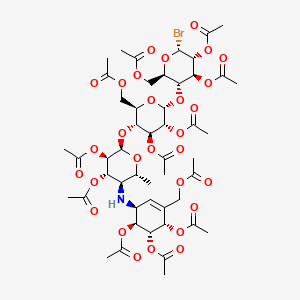
Potassium Azide-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Azide-15N is a stable isotope-labeled compound of potassium azide, where the nitrogen atoms are enriched with the isotope nitrogen-15. Potassium azide itself is an inorganic compound with the formula KN3. It is a white, water-soluble salt that is used as a reagent in laboratories and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium azide is typically prepared by treating potassium carbonate with hydrazoic acid, which is generated in situ. The reaction proceeds as follows:
K2CO3+2HN3→2KN3+CO2+H2O
For the isotope-labeled version, Potassium Azide-15N, the hydrazoic acid used in the reaction is enriched with nitrogen-15 .
Industrial Production Methods
Industrial production of potassium azide involves the reaction of potassium amide with nitrous oxide.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium Azide-15N undergoes several types of chemical reactions, including:
Decomposition: Upon heating or exposure to ultraviolet light, it decomposes into potassium metal and nitrogen gas.
Substitution: The azide ion (N3-) is a strong nucleophile and can participate in nucleophilic substitution reactions, particularly in SN2 reactions.
Common Reagents and Conditions
Decomposition: Heating or ultraviolet light.
Substitution: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.
Major Products
Decomposition: Potassium metal and nitrogen gas.
Substitution: Alkyl azides, which can be further reduced to primary amines.
Wissenschaftliche Forschungsanwendungen
Potassium Azide-15N has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a nitrification inhibitor in soil.
Biology: Employed in studies involving nitrogen cycling and isotopic labeling.
Medicine: Utilized in the synthesis of pharmaceuticals and as a probe for studying chemical biology.
Industry: Used in the production of explosives and as a source of pure nitrogen
Wirkmechanismus
The azide ion (N3-) in Potassium Azide-15N acts as a nucleophile in chemical reactions. It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule. The azide ion can also undergo decomposition, releasing nitrogen gas and leaving behind potassium metal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Azide (NaN3): Similar in structure and reactivity but uses sodium instead of potassium.
Copper(II) Azide (Cu(N3)2): Contains copper and is used in different applications.
Lead(II) Azide (Pb(N3)2): Used primarily in explosives.
Silver Azide (AgN3): Known for its explosive properties.
Uniqueness
Potassium Azide-15N is unique due to its isotopic labeling with nitrogen-15, making it particularly useful in studies involving isotopic tracing and hyperpolarization for magnetic resonance imaging .
Eigenschaften
Molekularformel |
KN3 |
|---|---|
Molekulargewicht |
82.112 g/mol |
IUPAC-Name |
potassium;azanidylidene(azanidylidene)azanium |
InChI |
InChI=1S/K.N3/c;1-3-2/q+1;-1/i;1+1 |
InChI-Schlüssel |
TZLVRPLSVNESQC-IEOVAKBOSA-N |
Isomerische SMILES |
[N-]=[N+]=[15N-].[K+] |
Kanonische SMILES |
[N-]=[N+]=[N-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)







![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)




